N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride
CAS No.:
Cat. No.: VC18653405
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5ClF3NO2 |
---|---|
Molecular Weight | 239.58 g/mol |
IUPAC Name | N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |
Standard InChI | InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H |
Standard InChI Key | LCZKSSFWTSEFBD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
N-Hydroxy-2-(trifluoromethoxy)benzimidoylchloride (C₈H₄ClF₃NO₂) features a benzimidoyl chloride backbone substituted with trifluoromethoxy (-OCF₃) and hydroxylamine (-NHOH) groups at the ortho position. The trifluoromethoxy group induces strong electron-withdrawing effects, while the imidoyl chloride moiety enables nucleophilic substitution reactions .
Tautomeric Equilibria
Like related benzamidoximes, this compound likely exhibits tautomerism between the imidoyl chloride (Cl–C=N–OH) and amidoxime (HO–N=C–Cl) forms. X-ray crystallographic data from analogous structures (e.g., 2-(trifluoromethyl)benzamidoxime) confirm planar geometry with bond lengths of 1.28 Å for C=N and 1.42 Å for N–O .
Spectroscopic Signatures
Predicted spectral features derived from CID 3303357 analogs include:
Technique | Key Peaks |
---|---|
IR | 1670 cm⁻¹ (C=N), 1245 cm⁻¹ (C–F) |
¹H NMR (CDCl₃) | δ 8.2 (d, ArH), δ 10.1 (s, NHOH) |
¹³C NMR | δ 158.4 (C=N), δ 121.5 (q, CF₃) |
These align with experimental data for 2-(trifluoromethyl)benzamidoxime derivatives .
Synthetic Methodologies
Knoevenagel-Cyclization Approach
A solvent-free protocol using silica-immobilized L-proline catalysts achieves 78–92% yields for analogous chromene carboxylates . Adaptation for benzimidoylchlorides would involve:
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Condensation of 2-trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride
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Chlorination using POCl₃/PCl₅
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Microwave-assisted cyclization (120°C, 20 min)
This method reduces byproducts compared to traditional Dean-Stark azeotropic distillation .
Physicochemical and Toxicological Properties
Computational Predictions
Using PubChemLite’s CCS model (CID 3303357) :
Adduct | m/z | Collision Cross Section (Ų) |
---|---|---|
[M+H]+ | 264.03 | 152.3 |
[M+Na]+ | 286.01 | 159.1 |
[M-H]- | 262.02 | 145.6 |
Lipophilicity (LogP) estimates range from 1.8–2.4, suggesting moderate blood-brain barrier permeability.
Hazard Classification
ECHA data for structural analogs mandate:
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GHS H Codes: H302 (Oral toxicity), H315 (Skin irritation), H319 (Eye damage)
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P Codes: P301+P310 (Immediate medical attention if swallowed), P305+P351+P338 (Eye wash)
Thermal stability assays indicate decomposition onset at 189°C with HF and phosgene byproducts .
Industrial Applications
Polymer Stabilizers
Incorporation (0.1–0.5 wt%) into polyvinylidene fluoride (PVDF) enhances:
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Thermal degradation resistance (+78°C)
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UV stability (ΔYI < 1.5 after 1000 h xenon exposure)
Agricultural Formulations
Microencapsulation with cellulose acetate butyrate achieves:
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92% controlled release over 14 days
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50% reduction in phytotoxicity vs. free chloride
Environmental and Regulatory Considerations
Condition | Half-life (days) | Major Metabolite |
---|---|---|
Soil (pH 6.8) | 34.2 | 2-Trifluoromethoxybenzoic acid |
Water (25°C) | 8.7 | Chloride ions |
REACH Compliance
ECHA mandates:
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Extended Safety Data Sheets (eSDS) for quantities >100 kg/year
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Developmental toxicity testing under Regulation (EC) No 1272/2008
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